molecular formula C20H14O2 B14708974 9-Phenyl-9H-fluorene-9-carboxylic acid CAS No. 18554-43-3

9-Phenyl-9H-fluorene-9-carboxylic acid

Cat. No.: B14708974
CAS No.: 18554-43-3
M. Wt: 286.3 g/mol
InChI Key: LDUMWXLGLYEGNJ-UHFFFAOYSA-N
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Description

9-Phenyl-9H-fluorene-9-carboxylic acid: is an organic compound with the molecular formula C20H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the ninth position of the fluorene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-fluorene-9-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which is subjected to Friedel-Crafts acylation to introduce a phenyl group at the ninth position.

    Oxidation: The resulting 9-phenylfluorene is then oxidized to form the corresponding carboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H-fluorene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of acid chlorides or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 9-Phenyl-9H-fluorene-9-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene derivatives, which are important in the development of organic electronic materials .

Biology and Medicine:

Industry: In the industrial sector, fluorene derivatives, including this compound, are used in the production of dyes, pigments, and polymers. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-fluorene-9-carboxylic acid is primarily related to its chemical reactivity and ability to undergo various transformations. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. Additionally, the aromatic rings can engage in π-π interactions, which are important in the formation of supramolecular structures .

Comparison with Similar Compounds

Uniqueness: 9-Phenyl-9H-fluorene-9-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group at the ninth position of the fluorene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

CAS No.

18554-43-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

9-phenylfluorene-9-carboxylic acid

InChI

InChI=1S/C20H14O2/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H,21,22)

InChI Key

LDUMWXLGLYEGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)O

Origin of Product

United States

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